2,3-Dimethylquinoxaline-5-carbaldehyde
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Overview
Description
2,3-Dimethylquinoxaline-5-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of two methyl groups at positions 2 and 3, and an aldehyde group at position 5 on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoxaline-5-carbaldehyde typically involves the condensation of 2,3-diaminotoluene with glyoxal. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 2,3-Dimethylquinoxaline-5-carboxylic acid.
Reduction: 2,3-Dimethylquinoxaline-5-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dimethylquinoxaline-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby inhibiting cancer cell growth and inducing apoptosis .
Comparison with Similar Compounds
2,3-Dimethylquinoxaline-5-carbaldehyde can be compared with other quinoxaline derivatives such as:
2,3-Dihydroxyquinoxaline: Known for its use in coordination chemistry and as a ligand in metal complexes.
2,3-Dimethylquinoxaline: Lacks the aldehyde group and is primarily used in the synthesis of other quinoxaline derivatives.
Quinoxaline-2-carboxaldehyde: Similar structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dimethylquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-8(2)13-11-9(6-14)4-3-5-10(11)12-7/h3-6H,1-2H3 |
InChI Key |
ARZGTKCMSVJVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1C)C=O |
Origin of Product |
United States |
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